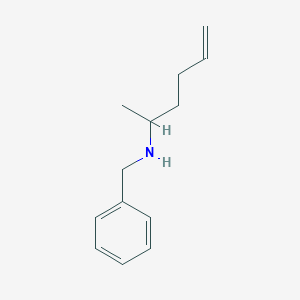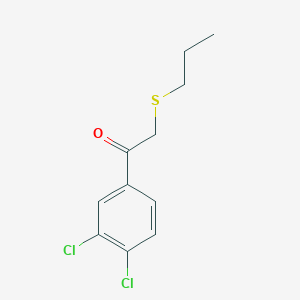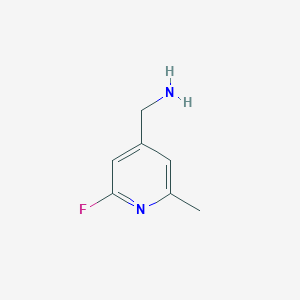
2-(Dimethylamino)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-3,3-dimethylbutanoic acid is an organic compound with a unique structure that includes a dimethylamino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3,3-dimethylbutanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with dimethylamine. This reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is typically catalyzed by an acid or base to facilitate the formation of the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(Dimethylamino)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but has different reactivity due to the presence of an alcohol group.
3-Dimethylaminopropionic acid: Similar structure but with a different carbon chain length, affecting its chemical properties.
N,N-Dimethylglycine: Contains a dimethylamino group and a carboxylic acid group but differs in its overall structure.
Uniqueness
2-(Dimethylamino)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups and carbon chain structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(dimethylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11) |
InChI-Schlüssel |
IXSYUULNYWPWNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


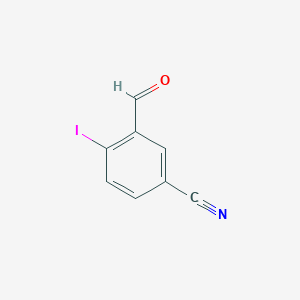


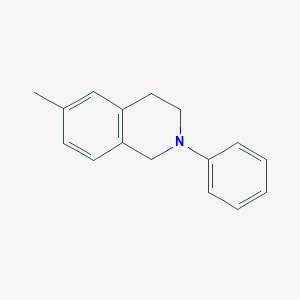
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
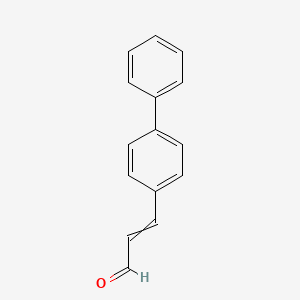
![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)
